molecular formula C17H20N2O5S B5182138 N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide

N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide

Cat. No. B5182138
M. Wt: 364.4 g/mol
InChI Key: CYIBBRUQFBBLEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide, also known as NSC-320846, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide exerts its therapeutic effects through multiple mechanisms of action. In cancer research, this compound inhibits the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. In Alzheimer's disease research, this compound inhibits the activity of acetylcholinesterase, leading to increased levels of acetylcholine and improved cognitive function. In diabetes research, this compound activates the AMP-activated protein kinase pathway, leading to improved insulin sensitivity and glucose tolerance.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. In Alzheimer's disease research, this compound protects against oxidative stress, reduces inflammation, and improves cognitive function. In diabetes research, this compound improves insulin sensitivity, glucose tolerance, and lipid metabolism.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide has several advantages for lab experiments, including its stability, solubility, and availability. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide research, including:
1. Further studies to determine the optimal dosage and administration route for this compound.
2. Studies to investigate the potential therapeutic applications of this compound in other diseases.
3. Studies to determine the potential side effects of this compound and its toxicity profile.
4. Development of this compound derivatives with improved efficacy and safety profiles.
5. Studies to investigate the potential synergistic effects of this compound with other drugs or therapies.
Conclusion
This compound is a chemical compound with promising therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further research is needed to determine its optimal dosage and administration route, investigate its potential side effects and toxicity profile, and develop derivatives with improved efficacy and safety profiles.

Synthesis Methods

N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-(chloromethyl)benzoic acid with 2-furaldehyde, followed by the reaction of the resulting intermediate with morpholine and sodium sulfite. The final product is obtained through the reaction of the intermediate with benzoyl chloride.

Scientific Research Applications

N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to have neuroprotective effects and improve cognitive function. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(morpholin-4-ylsulfonylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c20-17(18-12-16-2-1-9-24-16)15-5-3-14(4-6-15)13-25(21,22)19-7-10-23-11-8-19/h1-6,9H,7-8,10-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIBBRUQFBBLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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